molecular formula C15H17FN2 B1415044 1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine CAS No. 1038733-91-3

1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine

Cat. No. B1415044
M. Wt: 244.31 g/mol
InChI Key: QGCYGFQPEFCUGI-UHFFFAOYSA-N
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Description

“1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine” is a chemical compound with the molecular formula C15H17FN2. It is also known as N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine .

Scientific Research Applications

Polyimide Synthesis

1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine is utilized in the synthesis of polyimides. These polyimides, synthesized from related diamines, demonstrate amorphous properties and exhibit glass transition temperatures in a range that makes them suitable for high-performance applications. The structural properties and the synthesis process of these polyimides are crucial in understanding their potential industrial applications (Morikawa et al., 2012).

Corrosion Inhibition

Compounds structurally similar to 1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine have been explored for their potential as corrosion inhibitors. Studies have shown that certain synthesized compounds, such as Bis Schiff's Bases, exhibit significant corrosion inhibition efficiency, suggesting similar potential for related diamine compounds (Singh & Quraishi, 2016).

Electrochemical Properties

The electrochemical fluorination of aromatic compounds, including compounds related to 1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine, has been studied. These investigations are significant for understanding the electrochemical behavior of such compounds, which is essential in various industrial and scientific applications (Momota et al., 1998).

Synthesis of Novel Derivatives

Research into the synthesis of novel 1,2,3-triazole derivatives of uracil and thymine demonstrates the versatility of compounds structurally similar to 1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine. These synthesized compounds show potential inhibitory activity against acidic corrosion, indicating a wide range of possible applications (Negrón-Silva et al., 2013).

High-Pressure Reactions

Investigations into the reactions of related compounds under high pressure have provided insights into their behavior under extreme conditions. This research is significant for industrial applications where such conditions are prevalent (Ibata et al., 1995).

Light Emitting and Redox-Active Polyimides

Research into the synthesis of novel polyimides bearing unsymmetrical and noncoplanar units related to 1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine shows promising results for potential use in organic light-emitting diodes (OLEDs). These polyimides have exhibited properties like high lying HOMO levels and blue light emission (Iqbal et al., 2016).

properties

IUPAC Name

1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCYGFQPEFCUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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